molecular formula C10H14BrNOS B14901089 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol

Cat. No.: B14901089
M. Wt: 276.20 g/mol
InChI Key: SJAHDWKTQIRCIB-UHFFFAOYSA-N
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Description

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is an organic compound with the molecular formula C10H14BrNOS. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a thioether linkage connecting the pyridine ring to a pentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaH, K2CO3, various nucleophiles (amines, thiols)

Major Products Formed

Scientific Research Applications

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((3-Bromopyridin-2-yl)thio)pentan-1-ol involves its interaction with specific molecular targets. The bromine atom and thioether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is unique due to its combination of a bromopyridine moiety with a thioether-linked pentanol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

5-((3-Bromopyridin-2-yl)thio)pentan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10BrNOS\text{C}_8\text{H}_{10}\text{BrNOS}

This compound features a brominated pyridine ring, which is known to influence its biological properties.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of this compound through various in vitro assays. One such study involved the measurement of nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced NO secretion compared to control groups, showcasing its potential as an anti-inflammatory agent.

Table 1: Inhibition of NO Production

TreatmentNO Production (%)Significance Level
Control (LPS only)100-
PDTC (30 µM)68.32 ± 2.69p < 0.05
This compound (6 µM)48.29 ± 0.71p < 0.01

The data suggest that the compound exhibits a notable inhibitory effect on LPS-induced NO secretion, indicating its potential for therapeutic applications in inflammatory diseases .

Antitumor Activity

In addition to its anti-inflammatory effects, studies have explored the antitumor properties of compounds similar to this compound. The brominated pyridine moiety has been associated with enhanced anticancer activity due to its ability to interact with cellular signaling pathways involved in tumor growth and proliferation.

Case Study: Antitumor Activity Assessment

A study assessed the cytotoxic effects of various brominated pyridine derivatives on cancer cell lines. The results demonstrated that certain derivatives led to significant cell death in leukemia and breast cancer cells, suggesting that modifications in the chemical structure can enhance biological activity .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, it may inhibit the NF-kB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines and survival signals in cancer cells.

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

5-(3-bromopyridin-2-yl)sulfanylpentan-1-ol

InChI

InChI=1S/C10H14BrNOS/c11-9-5-4-6-12-10(9)14-8-3-1-2-7-13/h4-6,13H,1-3,7-8H2

InChI Key

SJAHDWKTQIRCIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCCCCCO)Br

Origin of Product

United States

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